molecular formula C9H9FO B1296049 1-(4-Fluoro-3-methylphenyl)ethanone CAS No. 369-32-4

1-(4-Fluoro-3-methylphenyl)ethanone

Cat. No.: B1296049
CAS No.: 369-32-4
M. Wt: 152.16 g/mol
InChI Key: SMSVMBMJEYTUOZ-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methylphenyl)ethanone, also known as 4’-fluoro-3’-methylacetophenone, is an organic compound with the molecular formula C9H9FO and a molecular weight of 152.17 g/mol . This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to an ethanone group. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-3-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-fluoro-3-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-3-methylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: 4-Fluoro-3-methylbenzoic acid.

    Reduction: 1-(4-Fluoro-3-methylphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSVMBMJEYTUOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20302457
Record name 1-(4-Fluoro-3-methylphenyl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369-32-4
Record name 369-32-4
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Record name 1-(4-Fluoro-3-methylphenyl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluoro-3-methylphenyl)ethan-1-one
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Synthesis routes and methods

Procedure details

A mixture of 50 grams (454 millimoles) of ortho-fluorotoluene and 42.8 grams (545 millimoles) of acetyl chloride was dissolved in 250 milliliters of methylene chloride, and then 72.7 grams (545 millimoles) of anhydrous aluminum chloride was gradually added thereto while cooling with ice and stirring. The resulting mixture was further stirred for 2 hours while cooling with ice. Then the reaction mixture was added to 1,200 milliliters of 5% hydrochloric acid, which was then allowed to separate into aqueous and organic layers. The organic layer thus obtained was washed with a 5% aqueous solution of sodium carbonate and dried over anhydrous sodium sulfate and, thereafter, the methylene chloride was distilled away under reduced pressure. Thus, as a product, 67.9 grams (446 millimoles) of 3-methyl-4-fluoroacetophenone was obtained (yield, 98%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
42.8 g
Type
reactant
Reaction Step One
Quantity
72.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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